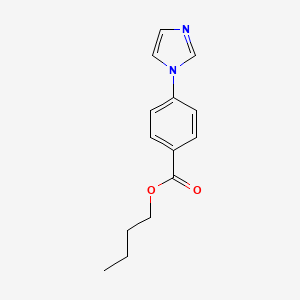
butyl 4-(1H-imidazol-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-(1H-imidazol-1-yl)benzoate, also known as BIB, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. BIB belongs to the class of imidazole derivatives and has been studied for its potential as a therapeutic agent in various diseases.
Mechanism of Action
Butyl 4-(1H-imidazol-1-yl)benzoate exerts its pharmacological effects through multiple mechanisms. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate induces apoptosis in tumor cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. butyl 4-(1H-imidazol-1-yl)benzoate also inhibits angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and inhibiting the activation of matrix metalloproteinases (MMPs). In inflammation research, butyl 4-(1H-imidazol-1-yl)benzoate reduces the production of pro-inflammatory cytokines by inhibiting the activation of NF-κB and reducing the expression of cyclooxygenase-2 (COX-2). In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate reduces oxidative stress by increasing the expression of antioxidant enzymes and inhibiting the production of reactive oxygen species (ROS).
Biochemical and Physiological Effects:
butyl 4-(1H-imidazol-1-yl)benzoate has been shown to have several biochemical and physiological effects in scientific research. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate inhibits the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, butyl 4-(1H-imidazol-1-yl)benzoate reduces the production of pro-inflammatory cytokines and inhibits the activation of NF-κB. In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate reduces oxidative stress and inhibits the production of inflammatory mediators. butyl 4-(1H-imidazol-1-yl)benzoate has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of using butyl 4-(1H-imidazol-1-yl)benzoate in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or animals. butyl 4-(1H-imidazol-1-yl)benzoate is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using butyl 4-(1H-imidazol-1-yl)benzoate is its limited solubility in water, which can make it difficult to administer in vivo. butyl 4-(1H-imidazol-1-yl)benzoate also has a short half-life, which may limit its effectiveness in some applications.
Future Directions
For research on butyl 4-(1H-imidazol-1-yl)benzoate include investigating its potential as a combination therapy for cancer and as a therapeutic agent for chronic inflammatory and neurodegenerative diseases.
Synthesis Methods
Butyl 4-(1H-imidazol-1-yl)benzoate can be synthesized through a multistep process involving the reaction of 4-nitrobenzoic acid with butylamine to form butyl 4-nitrobenzoate. This intermediate is then reduced to butyl 4-aminobenzoate, which is further reacted with imidazole to produce butyl 4-(1H-imidazol-1-yl)benzoate. The final product can be purified through recrystallization or column chromatography.
Scientific Research Applications
Butyl 4-(1H-imidazol-1-yl)benzoate has been studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, butyl 4-(1H-imidazol-1-yl)benzoate has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that butyl 4-(1H-imidazol-1-yl)benzoate can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor-kappa B (NF-κB). In neurological disorders, butyl 4-(1H-imidazol-1-yl)benzoate has been studied for its potential as a neuroprotective agent, as it can reduce oxidative stress and inhibit the production of inflammatory mediators.
properties
IUPAC Name |
butyl 4-imidazol-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-10-18-14(17)12-4-6-13(7-5-12)16-9-8-15-11-16/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVKQJKVSRTURI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-imidazol-1-ylbenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)
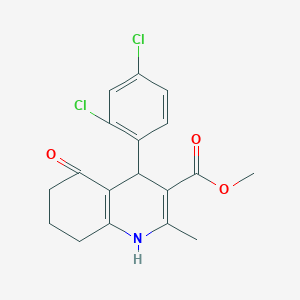
![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[2-(methylthio)ethyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B5118163.png)
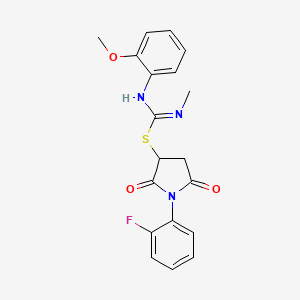
![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)
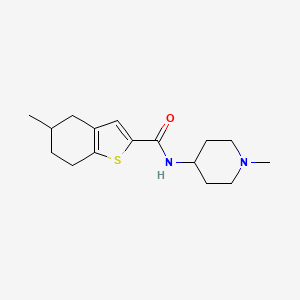
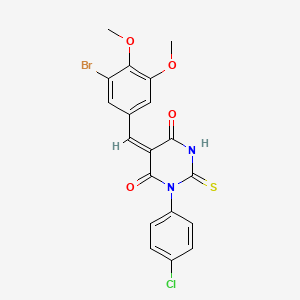
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)
![N-[2-(2-chlorophenoxy)ethyl]-4-(ethylthio)-3-nitrobenzamide](/img/structure/B5118204.png)
![N-benzyl-2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]thio}acetamide](/img/structure/B5118211.png)
![1-[3-({[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5118231.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![8-[3-(4-allyl-2-methoxyphenoxy)propoxy]quinoline](/img/structure/B5118250.png)